3-methylphenyl 3-(4-methoxyphenyl)acrylate
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Overview
Description
3-methylphenyl 3-(4-methoxyphenyl)acrylate is a chemical compound that belongs to the phenylacrylate family. It is commonly used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 3-methylphenyl 3-(4-methoxyphenyl)acrylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been reported to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methylphenyl 3-(4-methoxyphenyl)acrylate in lab experiments is its versatility. It can be used in a wide range of applications, including anti-inflammatory, antioxidant, and anticancer research. Another advantage is its relative ease of synthesis, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several potential future directions for research involving 3-methylphenyl 3-(4-methoxyphenyl)acrylate. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Another area of interest is its potential use as a fluorescent probe for detecting biological molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including anti-inflammatory, antioxidant, and anticancer research.
Synthesis Methods
The synthesis of 3-methylphenyl 3-(4-methoxyphenyl)acrylate involves the reaction between 3-methylphenol and 4-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product as a yellow solid. The purity of the product can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
3-methylphenyl 3-(4-methoxyphenyl)acrylate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy and as a fluorescent probe for detecting biological molecules.
properties
IUPAC Name |
(3-methylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-4-3-5-16(12-13)20-17(18)11-8-14-6-9-15(19-2)10-7-14/h3-12H,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKCIGQYQDDDMW-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.